HU-210

Catalog No.
S004288
CAS No.
112830-95-2
M.F
C25H38O3
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HU-210

CAS Number

112830-95-2

Product Name

HU-210

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol, 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol, 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl, 11-hydroxy-delta-8-DMH-THC, 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl, 11-OH-delta(8)-THC-DMH, 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol, 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-, 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl, dexanabinol, HU 210, HU 211, HU 211, (6aR-trans)-isomer, HU-210, HU-211, HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O

The exact mass of the compound HU-210 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

HU-210 is a synthetic cannabinoid first synthesized in 1988 by a team led by Raphael Mechoulam at the Hebrew University. It is chemically classified as (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol. This compound exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it significantly more potent than natural delta-9-tetrahydrocannabinol (THC), with potency ranging from 100 to 800 times that of THC . Its unique structural properties allow for an extended duration of action compared to its natural counterparts.

HU-210 exerts its effects by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are present throughout the body, with CB1 receptors concentrated in the central nervous system and CB2 receptors more prevalent in the immune system []. Binding to these receptors triggers a cascade of cellular events, leading to the psychoactive effects associated with cannabis use, such as euphoria, relaxation, and altered perception. However, HU-210 is significantly more potent than THC, with estimates suggesting it can be 100 to 800 times stronger []. This increased potency can lead to more pronounced psychoactive effects and potentially greater health risks.

Probing Cannabinoid Receptors

([1] - HU 210: A Potent Tool for Investigations of the Cannabinoid System ))

Understanding Cannabinoid Effects

HU-210's psychoactive properties similar to THC make it useful in animal models to predict the effects of cannabinoids in humans. Studies have demonstrated that HU-210 produces effects like decreased activity, analgesia (pain relief), and lowered body temperature in animals, similar to what THC does [2]. This helps researchers understand the potential effects of cannabinoid-based medications.

([2] - HU-210 [(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c] chromen-1-ol)] ))

, primarily starting from (1R,5S)-myrtenol. The process includes acid-catalyzed condensation with 1,1-dimethylheptylresorcinol, followed by an allylic oxidation step to introduce a hydroxy group at the C11 position. The final product is obtained through reduction and subsequent treatment with tetra-N-butylammonium fluoride in tetrahydrofuran, yielding HU-210 with a high purity and yield .

HU-210 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. Its biological effects include:

  • Psychoactive Effects: It produces effects similar to THC such as analgesia, hypothermia, and sedation .
  • Memory Impairment: Studies indicate that HU-210 can induce spatial memory deficits in animal models due to abnormal hippocampal cell firing .
  • Long-lasting Effects: The compound exhibits prolonged pharmacological activity compared to delta-9-THC, attributed to its pseudo-irreversible binding to CB1 receptors .

The synthesis of HU-210 can be summarized in the following steps:

  • Starting Material: Begin with (1R,5S)-myrtenol.
  • Condensation Reaction: Perform an acid-catalyzed condensation with 1,1-dimethylheptylresorcinol.
  • Oxidation: Introduce a hydroxy group through allylic oxidation.
  • Reduction: Reduce the generated aldehyde using sodium borohydride.
  • Final Treatment: Treat with tetra-N-butylammonium fluoride in tetrahydrofuran for purification.

This method results in a high yield of HU-210, typically around 93% .

HU-210 is primarily used in scientific research to study cannabinoid receptors and their mechanisms of action. Its high potency and specific receptor affinity make it valuable for:

  • Investigating cannabinoid pharmacology.
  • Understanding the therapeutic potential of cannabinoids.
  • Developing new drugs targeting cannabinoid receptors.

Moreover, it has been found in products marketed as "Spice" or "K2," which are synthetic alternatives to cannabis .

Studies have shown that HU-210 interacts with cannabinoid receptors in a unique manner:

  • It exhibits pseudo-irreversible binding to CB1 receptors, leading to prolonged effects and reduced dissociation rates compared to other cannabinoids like delta-9-THC .
  • The compound's effects can be attenuated by CB1 antagonists such as rimonabant, indicating its mechanism of action is similar to that of natural cannabinoids .

HU-210 shares structural and functional similarities with several other cannabinoids. Below is a comparison highlighting its uniqueness:

CompoundPotency (relative to THC)Binding Affinity at CB1 (nM)Unique Features
Delta-9-Tetrahydrocannabinol1x40.7Naturally occurring cannabinoid
Delta-8-Tetrahydrocannabinol~66xNot specifiedLess potent than delta-9 THC
HU-211InactiveNot applicableNMDA antagonist; lacks cannabinoid activity
JWH-018~100xNot specifiedSynthetic; used in "Spice" products

HU-210 stands out due to its significantly higher potency and longer duration of action compared to both natural and synthetic cannabinoids . Its unique binding characteristics also differentiate it from other compounds in the same class.

HU-210 exhibits a complex molecular architecture characterized by its tricyclic benzopyran core structure with specific stereochemical requirements for biological activity [1] [2]. The compound possesses the IUPAC name (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol, reflecting its detailed stereochemical configuration [2].

The molecular formula of HU-210 is C₂₅H₃₈O₃ with a molecular weight of 386.57 grams per mole [2] [3]. The compound contains two defined stereocenters with absolute stereochemistry, specifically at positions 6a and 10a, both possessing R configuration [4]. This precise stereochemical arrangement is crucial for the compound's pharmacological activity, as demonstrated by the dramatic difference in biological effects between HU-210 and its enantiomer HU-211 [5] [6].

The structural backbone consists of a tetrahydrobenzo[c]chromen system, which represents the classical cannabinoid framework similar to naturally occurring tetrahydrocannabinol but with significant modifications [1] [7]. The presence of a hydroxymethyl group at position 9 and the characteristic 1,1-dimethylheptyl side chain at position 3 distinguish HU-210 from natural cannabinoids and contribute to its enhanced potency [1] [8].

PropertyValue
IUPAC Name(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Chemical FormulaC₂₅H₃₈O₃
Molecular Weight386.57 g/mol
CAS Number112830-95-2
InChI KeySSQJFGMEZBFMNV-WOJBJXKFSA-N
StereochemistryAbsolute configuration
Defined Stereocenters2/2
Optical ActivityLevorotatory (-)
EnantiomerHU-211 is the (+) enantiomer

Comparative Structural Analysis with Natural and Synthetic Cannabinoids

HU-210 belongs to the classical cannabinoid family, sharing structural similarities with Δ⁹-tetrahydrocannabinol and Δ⁸-tetrahydrocannabinol while exhibiting distinct modifications that significantly enhance its pharmacological properties [8] [9]. The compound maintains the tricyclic benzopyran core structure characteristic of classical cannabinoids but incorporates a 1,1-dimethylheptyl side chain in place of the pentyl chain found in natural tetrahydrocannabinol compounds [10] [11].

Comparative analysis reveals that HU-210 exhibits substantially higher binding affinity for cannabinoid receptors compared to natural tetrahydrocannabinol. At CB₁ receptors, HU-210 demonstrates a binding affinity (Kᵢ) of 0.061 nM, representing more than 100-fold greater potency than Δ⁹-tetrahydrocannabinol, which exhibits binding affinities ranging from 10.2 to 40.7 nM [1] [12] [11]. Similarly, at CB₂ receptors, HU-210 shows high affinity with a Kᵢ value of 0.52 nM compared to 36 nM for Δ⁹-tetrahydrocannabinol [13].

The structural modifications in HU-210 extend beyond simple side chain alterations. The presence of the hydroxymethyl group at position 9 and the specific stereochemical configuration contribute to the compound's enhanced stability and prolonged duration of action [11]. Unlike natural tetrahydrocannabinol, which acts as a partial agonist at cannabinoid receptors, HU-210 functions as a full agonist, resulting in more pronounced pharmacological effects [14] [11].

When compared to other synthetic cannabinoids, HU-210 demonstrates superior potency. CP-55,940, another potent synthetic cannabinoid with a 1,1-dimethylheptyl side chain, shows binding affinities of 0.133 nM at CB₁ and 0.58 nM at CB₂ receptors [15]. WIN 55,212-2, an aminoalkylindole compound, exhibits different binding characteristics with affinities of 1.89 nM at CB₁ and 0.28 nM at CB₂ receptors [15].

CompoundChemical ClassSide ChainCB₁ Affinity (Kᵢ, nM)CB₂ Affinity (Kᵢ, nM)
HU-210Classical cannabinoid (tricyclic benzopyran)1,1-dimethylheptyl0.0610.52
Δ⁹-THCClassical cannabinoid (tricyclic benzopyran)Pentyl10.2-40.736
Δ⁸-THCClassical cannabinoid (tricyclic benzopyran)PentylNot specifiedNot specified
HU-211Classical cannabinoid (tricyclic benzopyran)1,1-dimethylheptylVery low affinityVery low affinity
CP-55,940Non-classical cannabinoid (bicyclic)1,1-dimethylheptyl0.1330.58
WIN 55,212-2AminoalkylindoleMorpholinoethyl1.890.28

Stereoisomerism and Enantiomeric Differentiation (HU-210 vs. HU-211)

The stereochemical relationship between HU-210 and HU-211 represents one of the most striking examples of enantiomeric selectivity in cannabinoid pharmacology [5] [6] [10]. These compounds are enantiomers, differing only in the spatial arrangement of atoms around the chiral centers at positions 6a and 10a of the tetrahydrobenzo[c]chromen ring system [7] [6].

HU-210 possesses the (6aR,10aR) configuration and is designated as the (-) enantiomer, demonstrating potent cannabinoid receptor agonist activity [1] [5]. In contrast, HU-211 exhibits the (6aS,10aS) configuration and is designated as the (+) enantiomer, showing virtually no affinity for cannabinoid receptors but instead acting as an N-methyl-D-aspartate receptor antagonist [6] [10].

The pharmacological differentiation between these enantiomers is remarkable. HU-210 binds with high affinity to both CB₁ and CB₂ receptors and produces characteristic cannabinoid effects including analgesia, hypothermia, and sedation with a duration of action extending 24 to 48 hours [14] [11]. Conversely, HU-211 demonstrates neuroprotective properties through its action at N-methyl-D-aspartate receptors without producing cannabinoid-like effects [6] [16].

Cellular studies have demonstrated that HU-210 significantly affects cell viability and proliferation in pheochromocytoma cells, while HU-211 shows minimal cellular activity under identical conditions [5]. Furthermore, HU-210 disrupts cytoskeletal architecture by affecting microtubule and microfilament distribution, whereas HU-211 produces negligible effects on cellular cytoarchitecture [5].

PropertyHU-210 (6aR,10aR)HU-211 (6aS,10aS)
Absolute Configuration(6aR,10aR)(6aS,10aS)
Enantiomer Designation(-) enantiomer(+) enantiomer
Pharmacological ActivityPotent cannabinoid agonistNon-cannabinoid activity
Receptor BindingHigh affinity CB₁/CB₂No CB₁/CB₂ affinity
Duration of Action24-48 hoursVariable
Primary TargetCB₁/CB₂ receptorsNMDA receptors

Thermodynamic Stability and Solubility Characteristics

HU-210 exhibits distinct thermodynamic properties that influence its stability and biological availability [3] [17] [18]. The compound exists as a solid at room temperature with an appearance described as white to off-white crystalline powder [17]. Multiple sources report variations in melting point determinations, with values ranging from 57 ± 3°C according to Lipomed specifications to 72-75°C as reported by Sigma-Aldrich [3] [17].

The compound demonstrates moderate thermodynamic stability under appropriate storage conditions. The predicted density of HU-210 is 1.030 ± 0.06 g/cm³, indicating a relatively dense crystalline structure [18]. The compound exhibits a low flash point of 9°C, suggesting potential volatility concerns during handling and storage [18].

Solubility characteristics of HU-210 reveal significant lipophilicity, which is consistent with its ability to penetrate the central nervous system effectively . The compound shows good solubility in organic solvents, with DMSO supporting concentrations up to 20 mg/ml and methanol accommodating 15 mg/ml [3] [20]. In contrast, aqueous solubility is limited, with only 0.2 mg/ml soluble in phosphate-buffered saline at physiological pH [20].

The predicted pKa value of 9.72 ± 0.60 indicates that HU-210 exists predominantly in its neutral form under physiological conditions, contributing to its lipophilic character and membrane permeability [18]. Ultraviolet spectroscopy reveals a maximum absorption at 207.0 ± 1.0 nm in methanol with a molar extinction coefficient of 44,000 ± 4,000, providing characteristic spectroscopic identification parameters [17].

PropertyValue
Physical StateSolid
AppearanceWhite to off-white crystalline powder
Melting Point57 ± 3°C (Lipomed) / 72-75°C (Sigma-Aldrich)
Density (predicted)1.030 ± 0.06 g/cm³
Solubility in DMSO20 mg/ml
Solubility in Methanol15 mg/ml
Solubility in Water0.2 mg/ml (PBS pH 7.2)
pKa (predicted)9.72 ± 0.60
UV Maximum (methanol)207.0 ± 1.0 nm (ε = 44,000 ± 4,000)
Flash Point9°C

Crystallographic and Conformational Analysis

Structural elucidation of HU-210 has been accomplished through various analytical techniques, though complete crystallographic data remains limited in the available literature. Mass spectrometry provides detailed fragmentation patterns that support structural assignments and enable analytical identification [21] [22]. The molecular ion peak appears at m/z 386.3, corresponding to the molecular weight of the compound [22].

Gas chromatography-mass spectrometry analysis reveals characteristic fragmentation patterns with major fragments at m/z values of 302.3, 287.2, 316.3, 330.3, and 344.3 [22]. These fragmentation patterns reflect the loss of specific molecular fragments from the parent structure, providing structural confirmation and analytical fingerprints for compound identification.

When subjected to trimethylsilyl derivatization, HU-210 forms a di-trimethylsilyl derivative with a molecular weight of 530.36 and molecular formula C₃₁H₅₄O₃Si₂ [22]. This derivative exhibits improved chromatographic properties and enhanced analytical sensitivity, with detection limits as low as 0.004 mg/g [22].

Molecular dynamics simulations have provided insights into the conformational behavior of HU-210 in complex with cannabinoid receptors [23]. These studies reveal that the compound adopts specific binding conformations that optimize interactions with receptor binding sites, particularly involving the hydrophobic C3 side chain and the tricyclic ring system [23].

The conformational analysis demonstrates that HU-210 exhibits flexibility in its binding mode, with the ability to adjust its orientation within the receptor binding pocket to maximize favorable interactions [23]. The A-ring phenolic hydroxyl group forms hydrogen bonds with receptor residues, while the aromatic rings participate in π-π stacking interactions with aromatic amino acid residues [23].

Analysis Methodm/z ValuesRelative Intensity
Direct MS (molecular ion)386.3Base peak
GC-MS (major fragments)302.3, 287.2, 316.3, 330.3, 344.3High intensity fragments
TMS derivative (target ion)530.5Molecular ion peak
TMS derivative (qualifier 1)446.4Major fragment
TMS derivative (qualifier 2)359.3Qualifier fragment

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

386.28209507 g/mol

Monoisotopic Mass

386.28209507 g/mol

Heavy Atom Count

28

LogP

7.44 (LogP)
7.83 (LogP)

Appearance

Assay:>98%A crystalline solid

UNII

191042422P

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

112830-95-2

Wikipedia

HU-210

Dates

Last modified: 09-12-2023
Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types